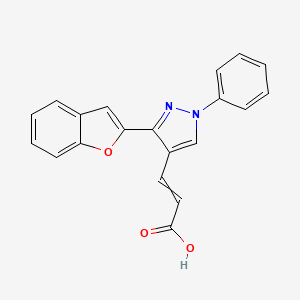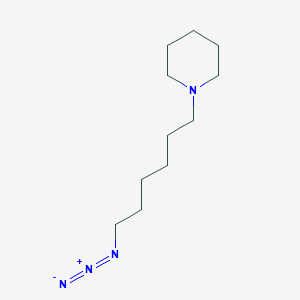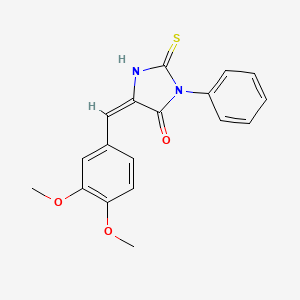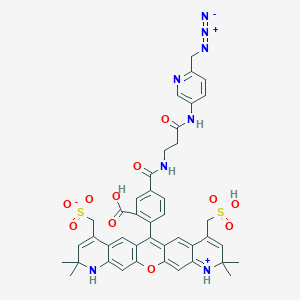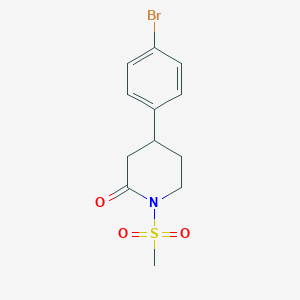
4-(4-Bromophenyl)-1-(methylsulfonyl)-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32220404 is a chemical compound with unique properties and applications in various fields It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220404 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include:
Step 1: Initial reaction of precursor compounds under controlled temperature and pressure conditions.
Step 2: Purification of the intermediate product through crystallization or distillation.
Step 3: Final reaction to produce MFCD32220404, followed by purification to remove any impurities.
Industrial Production Methods
In industrial settings, the production of MFCD32220404 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk synthesis: Using large quantities of reagents and optimized reaction conditions to produce MFCD32220404 on a large scale.
Quality control: Implementing rigorous testing protocols to ensure the purity and quality of the final product.
Packaging and storage: Proper packaging to prevent contamination and degradation, and storage under controlled conditions to maintain stability.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD32220404 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using specific reducing agents under controlled conditions.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD32220404 typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Temperature and pressure: Reactions are often conducted at elevated temperatures and pressures to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of MFCD32220404 depend on the type of reaction and the reagents used. For example:
Oxidation: Produces oxidized derivatives with altered functional groups.
Reduction: Results in reduced forms with different chemical properties.
Substitution: Yields substituted compounds with new functional groups.
Applications De Recherche Scientifique
MFCD32220404 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of MFCD32220404 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to target molecules: Interacts with proteins, enzymes, or receptors to modulate their activity.
Pathway modulation: Influences biochemical pathways to produce desired effects.
Cellular effects: Alters cellular processes such as signal transduction, gene expression, and metabolic activity.
Propriétés
Formule moléculaire |
C12H14BrNO3S |
|---|---|
Poids moléculaire |
332.22 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-1-methylsulfonylpiperidin-2-one |
InChI |
InChI=1S/C12H14BrNO3S/c1-18(16,17)14-7-6-10(8-12(14)15)9-2-4-11(13)5-3-9/h2-5,10H,6-8H2,1H3 |
Clé InChI |
GJXICGSZNFGNMY-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCC(CC1=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


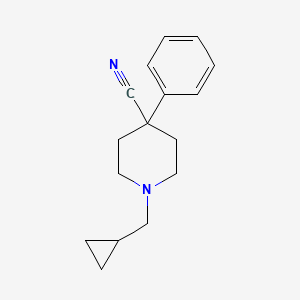
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
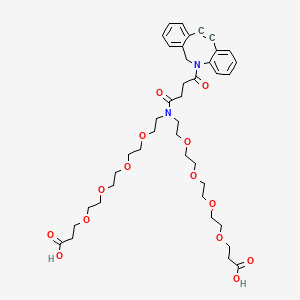
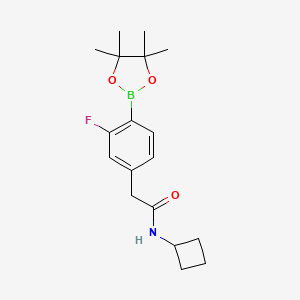
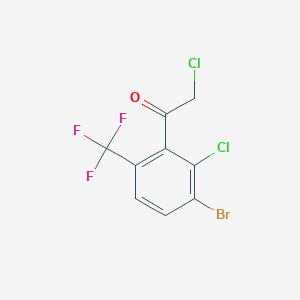
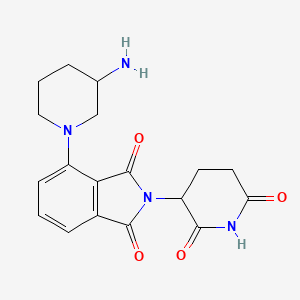
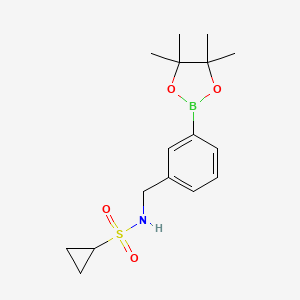
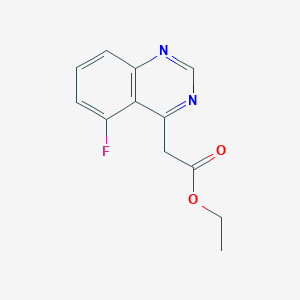
![2-Chloro-7-cyclopropylmethyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13721871.png)
